REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10]O)=[CH:6][CH:5]=1)[CH3:2].C(N(CC)CC)C.CS([Cl:23])(=O)=O>C(Cl)Cl>[Cl:23][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([O:3][CH2:1][CH3:2])=[N:9][CH:8]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C(C)OC1=CC=C(C=N1)CO
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled in an ice bath
|
Type
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CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and water
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Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatograph on a silica gel column
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |